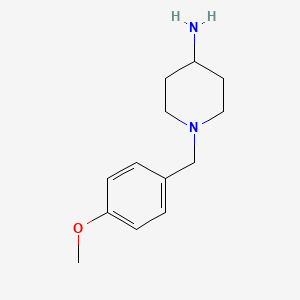

1-(4-Methoxybenzyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15/h2-5,12H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACBLXRPFJSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Methoxybenzyl)piperidin-4-amine chemical structure and properties

Topic: 1-(4-Methoxybenzyl)piperidin-4-amine: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 57645-54-2 for 2HCl salt) is a versatile heterocyclic building block extensively utilized in medicinal chemistry.[1][2] Characterized by a piperidine core with a para-methoxybenzyl (PMB) protecting group on the ring nitrogen and a primary amine at the 4-position, it serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, antifungal agents, and viral assembly inhibitors. Its value lies in the orthogonal reactivity of the PMB group—which can be cleaved oxidatively or acidolytically—allowing for precise, sequential functionalization of the piperidine scaffold.

Structural Identity & Physicochemical Profile[3][4]

The molecule features a semi-rigid piperidine chair conformation. The exocyclic primary amine at C4 is the primary nucleophilic handle, while the N1 position is masked by the electron-rich PMB group. This lipophilic handle improves solubility in organic solvents during intermediate steps and can be removed late-stage to liberate the secondary amine.

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-4-amine | |

| Common Name | 1-(4-Methoxybenzyl)-4-aminopiperidine | |

| CAS Number | 78471-35-9 (Free Base)57645-54-2 (Dihydrochloride) | Commercially available as 2HCl salt |

| Molecular Formula | C₁₃H₂₀N₂O | |

| Molecular Weight | 220.31 g/mol (Free Base)293.23 g/mol (2HCl) | |

| Physical State | Pale yellow oil (Free Base)White to off-white solid (HCl salt) | Hygroscopic |

| Solubility | Soluble in DMSO, Methanol, Water (as salt) | Free base soluble in DCM, EtOAc |

| pKa (Predicted) | ~10.2 (Primary Amine)~8.5 (Piperidine Nitrogen) | PMB group lowers N1 basicity slightly |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Sensitive to oxidation/moisture |

Synthetic Routes & Optimization

While reductive amination of 4-piperidone is possible, the most robust laboratory-scale synthesis involves the alkylation of a mono-protected diamine to prevent over-alkylation or polymerization.

Optimized Synthetic Protocol (Boc-Route)

This route ensures regioselectivity, placing the PMB group exclusively on the ring nitrogen (N1) while preserving the C4 amine integrity via Boc protection.

Step 1: N-Alkylation

-

Precursor: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0).

-

Reagents: 4-Methoxybenzyl chloride (PMB-Cl), Potassium Carbonate (

), Potassium Iodide (KI - catalytic). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 60°C, 4–6 hours.

-

Mechanism:

nucleophilic attack of the piperidine nitrogen on the benzylic chloride.

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

-

Solvent: Dichloromethane (DCM).

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: Acid-catalyzed hydrolysis of the tert-butyl carbamate to the primary amine and

.

Synthetic Workflow Diagram

Detailed Experimental Procedure

Note: All steps should be performed in a fume hood.

-

Alkylation:

-

Dissolve 4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous MeCN (10 vol).

-

Add

(2.0 eq) and a catalytic amount of KI (0.1 eq). -

Add 4-Methoxybenzyl chloride (1.1 eq) dropwise.

-

Heat to 60°C and monitor by TLC/LC-MS until the starting amine is consumed.

-

Workup: Filter solids, concentrate filtrate, and partition between EtOAc and Water. Dry organic layer (

) and concentrate.[3][4]

-

-

Deprotection:

-

Dissolve the intermediate in DCM (5 vol).

-

Cool to 0°C. Add TFA (10-20 vol) dropwise.

-

Stir at Room Temperature for 2 hours.

-

Isolation: Concentrate in vacuo. Basify residue with 1N NaOH to pH > 12. Extract with DCM (3x).[3] Dry and concentrate to yield the free base oil. Convert to HCl salt using HCl/Ether if a solid is desired.

-

Reactivity & Synthetic Utility[7][8][9]

The this compound scaffold is a "privileged structure" because it offers orthogonal protection strategies .

The PMB Advantage

Unlike a simple benzyl (Bn) group, the para-methoxy variant is electron-rich. This allows for cleavage under oxidative conditions (e.g., DDQ - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or mild acidic conditions , preserving other benzyl ethers or esters that might be present in the molecule.

-

Oxidative Cleavage: DDQ in DCM/H₂O (18:1).

-

Acidic Cleavage: TFA (neat) or strong mineral acids at elevated temperatures.

-

Hydrogenolysis:

, Pd/C (Standard benzyl cleavage conditions also work).

Functionalization of the C4-Amine

The free primary amine is highly nucleophilic and typically undergoes:

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form piperidine-carboxamides (common in GPCR antagonists).

-

Reductive Amination: Reaction with aldehydes to form secondary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides.

Medicinal Chemistry Applications

Antifungal Agents (Ergosterol Biosynthesis)

Researchers have utilized this scaffold to target sterol C14-reductase and C8-isomerase enzymes in fungi. The piperidine ring mimics the carbocationic high-energy intermediates of ergosterol biosynthesis. The PMB group often serves as a hydrophobic anchor during initial screening before being optimized to other aryl groups.

Hepatitis C Virus (HCV) Inhibitors

In the development of HCV assembly inhibitors, 4-aminopiperidine derivatives serve as a core scaffold. The 1-PMB variant acts as a key intermediate, allowing the attachment of diverse "Linker A" and "Ring B" moieties at the 4-amino position before the N1-PMB is removed to install the final "Cap" structure.

GPCR Ligands

The 4-aminopiperidine core is ubiquitous in ligands for CCR5, Muscarinic (M3), and Opioid receptors. The 1-(4-methoxybenzyl) derivative allows chemists to keep the basic nitrogen "capped" with a lipophilic group that improves cell permeability during early-stage in vitro assays.

Handling & Safety

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin. As a primary amine, it can cause chemical burns if handled improperly.

-

Storage: Store under inert gas at 2-8°C. The free base absorbs

from the air to form carbamates; the HCl salt is more stable but hygroscopic. -

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 11663784. National Center for Biotechnology Information (2025). Link

-

-

Synthesis Protocol (Boc-Route)

-

Rolt, A., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." ACS Infectious Diseases, 2015. Link

-

-

PMB Deprotection Mechanisms

-

Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience.

-

-

Antifungal Applications

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. MDPI, 2021. Link

-

-

Commercial Availability & Safety

-

Safety Data Sheet: this compound. BLD Pharm / Sigma-Aldrich Catalog. Link

-

Sources

- 1. 57645-54-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound dihydrochloride [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

The Chemist’s Guide to 1-(4-Methoxybenzyl)piperidin-4-amine

The following technical guide is structured for researchers and medicinal chemists. It prioritizes the strategic utility of 1-[(4-methoxyphenyl)methyl]piperidin-4-amine as a privileged building block in drug discovery.

Nomenclature, Synthesis, and Strategic Utility in SAR Campaigns

Executive Summary

In the architecture of small molecule drug discovery, 1-[(4-methoxyphenyl)methyl]piperidin-4-amine (commonly referred to as 1-PMB-4-aminopiperidine ) serves a dual function: it is both a versatile pharmacophore and a strategic "masked" intermediate.

Chemically, it consists of a piperidine ring substituted at the 1-position with a p-methoxybenzyl (PMB) group and at the 4-position with a primary amine. Its value lies in its orthogonal reactivity . The PMB group acts as a semi-permanent protecting group for the secondary amine, stable under basic and nucleophilic conditions, yet removable via oxidative cleavage (e.g., CAN) or strong acid (TFA/anisole) strategies. This allows researchers to derivatize the 4-amino position—creating amides, ureas, or sulfonamides—before exposing the piperidine nitrogen for further elaboration.

Chemical Identity & Nomenclature

Accurate database searching requires knowledge of various synonym patterns, particularly the interchangeability of "(4-methoxyphenyl)methyl" and "4-methoxybenzyl" (PMB).

| Attribute | Detail |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]piperidin-4-amine |

| Common Name | 1-(4-Methoxybenzyl)piperidin-4-amine |

| Abbreviated Name | 1-PMB-4-aminopiperidine |

| Inverted Synonym | 4-Amino-1-(4-methoxybenzyl)piperidine |

| CAS Registry (Free Base) | 78471-35-9 |

| CAS Registry (2HCl Salt) | 57645-54-2 |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol (Free Base) |

| SMILES | COC1=CC=C(CN2CCC(N)CC2)C=C1 |

Synthetic Pathways & Causality

The synthesis of this compound generally follows two distinct logical frameworks depending on the starting material availability and impurity tolerance.

Pathway A: Reductive Amination (Preferred for Scale)

This route is preferred for its atom economy and avoidance of over-alkylation byproducts.

-

Mechanism: A Schiff base is formed between 1-(4-methoxybenzyl)-4-piperidone and an ammonia source, followed by in situ reduction.

-

Why this works: The PMB group is already installed, eliminating the risk of bis-alkylation at the 4-amino position which frequently occurs if one attempts to alkylate 4-aminopiperidine directly.

Pathway B: Orthogonal Deprotection (Preferred for Precision)

This route is used when high purity is required, utilizing N-Boc-4-aminopiperidine .

-

Mechanism: The secondary amine is alkylated with 4-methoxybenzyl chloride (PMB-Cl), followed by acidic cleavage of the Boc group.

-

Why this works: The Boc group completely shields the primary amine, forcing alkylation to occur only at the piperidine nitrogen.

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. Pathway A (top) utilizes reductive amination for efficiency. Pathway B (bottom) uses orthogonal protection for high regioselectivity.

Validated Experimental Protocol

The following protocol describes Pathway B , as it is the most robust method for laboratory-scale synthesis (1–10g) where avoiding poly-alkylation is critical.

Step 1: N-Alkylation

-

Reagents: Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Base: Add K₂CO₃ (2.0 eq) or DIEA (1.5 eq). Stir for 15 minutes at room temperature to ensure deprotonation of the trace HCl salts if present.

-

Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl) (1.05 eq) dropwise.

-

Scientific Rationale: A slight excess of PMB-Cl ensures complete conversion, but limiting it prevents quaternary ammonium salt formation.

-

-

Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The Boc-protected intermediate is lipophilic and will move significantly higher than the starting material.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over MgSO₄.

Step 2: Boc Deprotection (The Critical Step)

-

Solvent: Dissolve the crude intermediate in DCM (Dichloromethane).

-

Acidolysis: Add TFA (Trifluoroacetic acid) (10–20% v/v).

-

Caution: Do not use oxidative conditions (like CAN) here, or you will cleave the PMB group instead of the Boc.

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Neutralization (Self-Validating Step):

-

Evaporate TFA/DCM.[1] The residue is the TFA salt.

-

Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH.

-

Validation: The pH of the aqueous layer must be >10 to ensure the amine is in the free base form for extraction.

-

-

Purification: If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₃).

Strategic Applications in Drug Design

This molecule is not just an intermediate; it is a scaffold used to probe the GPCR (G-Protein Coupled Receptor) binding pocket.

| Application Domain | Mechanism of Action | Role of 1-PMB-4-aminopiperidine |

| GPCR Ligands | Somatostatin & Dopamine Receptors | The piperidine nitrogen mimics the protonated amine of endogenous neurotransmitters. The PMB group provides hydrophobic bulk to occupy the orthosteric pocket. |

| Kinase Inhibitors | PKB/Akt Inhibition | Used as a linker. The 4-amino group forms an amide bond with the kinase hinge binder, while the piperidine extends into the solvent-exposed region. |

| Linker Chemistry | PROTACs | The diamine functionality allows the molecule to act as a semi-rigid linker between an E3 ligase ligand and a protein of interest. |

Handling & Stability Data

-

Physical State: The free base is typically a viscous pale yellow oil or low-melting waxy solid. The dihydrochloride salt is a white crystalline solid.

-

Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). Amines effectively scavenge CO₂ from the air to form carbamates; keep sealed.

-

Safety: Irritant.[2] Causes skin and serious eye irritation.[3][4][5][6] Handle in a fume hood.

References

-

PubChem. "1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine Compound Summary."[7] National Library of Medicine. [Link]

-

PrepChem. "Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine."[8] Detailed experimental procedures for piperidine derivatives. [Link]

-

Journal of Medicinal Chemistry. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." (2010).[9][4] Demonstrates the use of 4-aminopiperidine scaffolds in kinase inhibitor design.[2][10] [Link]

Sources

- 1. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 2. 4-Amino-1-benzylpiperidine 98 50541-93-0 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Strategic Application of N-Boc Protection on 1-(4-Methoxybenzyl)piperidin-4-amine for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[][2][3][4] This guide focuses on a key derivative, 1-(4-Methoxybenzyl)piperidin-4-amine, and its N-tert-butoxycarbonyl (N-Boc) protected counterpart. We will explore the fundamental differences in their chemical reactivity, physicochemical properties, and strategic applications in multi-step organic synthesis. This document serves as a technical resource for researchers, providing not only a comparative analysis but also detailed, field-proven experimental protocols for the synthesis and deprotection of the N-Boc derivative, thereby empowering scientists to leverage this protective group strategy effectively in drug discovery and development.

Introduction: The Strategic Imperative for Amine Protection

In the intricate world of organic synthesis, particularly in the construction of complex molecules destined for pharmaceutical applications, controlling the reactivity of functional groups is paramount. Amines, being inherently nucleophilic and basic, often participate in undesired side reactions.[5] This necessitates the use of "protecting groups," which temporarily mask the amine's reactivity, allowing for chemical transformations to be performed on other parts of the molecule.[6]

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[7] Its popularity stems from its robustness under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, coupled with its facile removal under mild acidic conditions.[8] This stability and ease of cleavage make it an indispensable tool for medicinal chemists.

This guide provides a detailed examination of this compound, a versatile building block, and its N-Boc derivative. By understanding the profound impact of the Boc group on the molecule's properties and reactivity, researchers can design more efficient and precise synthetic routes toward novel therapeutic agents.

Comparative Physicochemical Properties

The introduction of the N-Boc group significantly alters the physicochemical profile of the parent amine, this compound. These changes, summarized in the table below, have direct implications for reaction conditions, solvent selection, and purification strategies.

| Property | This compound | N-Boc-1-(4-Methoxybenzyl)piperidin-4-amine |

| Molecular Formula | C₁₃H₂₀N₂O | C₁₈H₂₈N₂O₃ |

| Molecular Weight | 220.31 g/mol | 320.43 g/mol |

| Appearance | Typically a solid or oil | Typically a solid |

| Solubility | Generally soluble in polar organic solvents and aqueous acid | Increased solubility in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate); decreased solubility in water |

| Basicity (pKa) | The primary amine is basic and readily protonated. | The carbamate nitrogen is non-basic and non-nucleophilic.[9] |

The most significant change is the quenching of the primary amine's basicity and nucleophilicity upon conversion to the N-Boc carbamate. This transformation is the core of the protective strategy, rendering the nitrogen unreactive to a wide array of electrophiles and bases.[9]

The Dichotomy in Chemical Reactivity and Synthetic Strategy

The presence or absence of the N-Boc group dictates two entirely different synthetic pathways and applications for these molecules.

The Unprotected Amine: A Nucleophilic Hub

This compound features a reactive primary amine at the C4 position. This amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, including:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to yield a more complex amine.[2][10]

This high reactivity, while useful, can be a liability. In a molecule with other electrophilic sites, the amine may react indiscriminately, leading to a mixture of products and low yields of the desired compound.

The N-Boc Derivative: A Tool for Regioselective Synthesis

The N-Boc derivative, tert-butyl (1-(4-methoxybenzyl)piperidin-4-yl)carbamate, is designed for strategic, multi-step synthesis. By masking the C4-amino group, the Boc protection allows chemists to:

-

Prevent Unwanted Reactions: The non-nucleophilic carbamate will not react with electrophiles, ensuring that other, less reactive sites on the molecule or in the reaction mixture can be targeted selectively.[9]

-

Enable Orthogonal Protection Strategies: In complex molecules with multiple amines, different protecting groups that are removed under distinct conditions (e.g., Boc under acid, Fmoc under base) can be used.[6][11] This allows for the selective deprotection and functionalization of one amine while others remain protected.

-

Facilitate Sequential Synthesis: The Boc group acts as a placeholder. A synthetic sequence can be carried out, and upon its completion, the Boc group is removed to reveal the primary amine, ready for the next planned transformation. This is a cornerstone of modern drug development, enabling the construction of complex molecular architectures with precision.[12][13]

Core Experimental Protocols

The following protocols are self-validating systems, providing clear causality behind the experimental choices.

Protocol 1: N-Boc Protection of this compound

This procedure details the conversion of the primary amine to its N-Boc carbamate, a crucial first step in many synthetic pathways.

Objective: To selectively protect the primary amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.[9][14] This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide to yield the stable N-Boc protected amine.[9] The use of a base like triethylamine (TEA) deprotonates the amine salt that forms, driving the reaction to completion.[9]

Diagram: Boc Protection Workflow

Caption: Workflow for the N-Boc protection of a primary amine.

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the acidic byproduct and drive the reaction forward.[9]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM to the stirring amine solution. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-12 hours).

-

Quenching & Extraction: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl (1-(4-methoxybenzyl)piperidin-4-yl)carbamate.

Protocol 2: Acid-Catalyzed Deprotection of the N-Boc Group

This protocol regenerates the free amine, making it available for subsequent synthetic steps.

Objective: To efficiently remove the N-Boc protecting group under acidic conditions to yield the parent amine salt.

Mechanism: The deprotection is an acid-catalyzed elimination reaction.[7] The carbonyl oxygen of the Boc group is first protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5][15] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to regenerate the free amine, which is then protonated by the excess acid to form the corresponding amine salt.[9][15]

Diagram: Boc Deprotection Mechanism

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Materials:

-

N-Boc-1-(4-Methoxybenzyl)piperidin-4-amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

-

Rotary evaporator, round-bottom flask

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in DCM.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v with DCM) or a solution of 4M HCl in dioxane to the stirring solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralization & Extraction (if free base is desired): Dissolve the resulting salt in water and basify to pH > 10 with 1M NaOH or saturated NaHCO₃. Extract the free amine with an organic solvent like DCM or ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Applications in Drug Discovery: A Privileged Scaffold

The piperidine ring is a key structural motif in many pharmaceuticals, valued for its ability to improve solubility and metabolic stability.[2] The strategic use of the N-Boc derivative of this compound is central to the synthesis of more complex drug candidates.

For example, in the synthesis of novel kinase inhibitors or GPCR modulators, the unprotected amine might be used in a final reductive amination step to install a specific pharmacophore. Conversely, the N-Boc protected version would be used in the early stages of a synthesis to build a complex side chain attached to another part of the molecule, with the Boc group being removed near the end of the sequence to reveal the amine for a final coupling reaction.[16] This level of synthetic control is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies.[16]

Conclusion

The distinction between this compound and its N-Boc derivative is a clear illustration of the power of protecting group chemistry in modern organic synthesis. While the parent amine is a reactive nucleophilic building block, its N-Boc counterpart is a strategically deactivated intermediate that enables controlled, regioselective, and sequential chemical modifications. For researchers in drug development, a thorough understanding of when and how to employ this protective strategy is fundamental to the efficient and successful synthesis of complex, biologically active molecules. The robust nature of the Boc group, combined with the mild conditions for its installation and removal, ensures its continued prominence as an indispensable tool in the medicinal chemist's arsenal.[9]

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Retrieved from [Link]

-

DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

-

PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. One moment, please... [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety & Application Guide: 1-(4-Methoxybenzyl)piperidin-4-amine in Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold found in numerous FDA-approved therapeutics, ranging from antihistamines to targeted kinase inhibitors. 1-(4-Methoxybenzyl)piperidin-4-amine (often utilized as a dihydrochloride salt) serves as a highly versatile, orthogonally protected building block for synthesizing complex piperidine-containing drug candidates.

The structural brilliance of this molecule lies in its dual functionality:

-

The C4-Primary Amine: A highly nucleophilic site primed for amide couplings, reductive aminations, or sulfonamide formations.

-

The N1-PMB (4-Methoxybenzyl) Group: An electron-rich protecting group that shields the secondary piperidine nitrogen during C4-modifications. Unlike standard benzyl (Bn) groups that require harsh palladium-catalyzed hydrogenation for removal, the PMB group can be selectively cleaved under mild oxidative conditions (e.g., DDQ) or acidic conditions (e.g., TFA), preserving sensitive functional groups elsewhere in the molecule.

This technical guide synthesizes the critical safety data (SDS) and physicochemical properties of this compound with field-proven experimental protocols, ensuring both laboratory safety and synthetic success.

Physicochemical Properties & Identification

To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the physical parameters of the compound must be rigorously verified. The dihydrochloride salt is preferred over the free base because aliphatic primary amines are prone to atmospheric oxidation and can absorb CO₂ to form insoluble carbamates. The salt form ensures a stable, free-flowing powder with an extended shelf life .

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | This compound dihydrochloride |

| CAS Number | 57645-54-2 (Dihydrochloride) / 78471-35-9 (Free Base) |

| Molecular Formula | C₁₃H₂₂Cl₂N₂O |

| Molecular Weight | 293.23 g/mol |

| Appearance | White to off-white crystalline powder |

| SMILES String | NC1CCN(CC2=CC=C(OC)C=C2)CC1.[H]Cl.[H]Cl |

| InChI Key | KKRQIQMBHGWBLN-UHFFFAOYSA-N |

Hazard Identification & Mechanistic Toxicology

Handling this compound requires a deep understanding of its mechanistic toxicology. The hazards primarily stem from the basicity and nucleophilicity of the amine functionalities. Even as a dihydrochloride salt, the compound can dissociate in physiological moisture (such as sweat or tear film), raising the local pH and disrupting the lipid bilayers of cellular membranes, leading to acute irritation .

Table 2: GHS Hazard Classification & Mitigation

| Hazard Code | Statement | Category | Mechanistic Cause | Mitigation Strategy |

| H302 | Harmful if swallowed | Acute Tox. 4 | Systemic absorption of basic amine causing gastrointestinal distress. | Do not eat/drink/smoke during use (P270). |

| H315 | Causes skin irritation | Skin Irrit. 2 | Saponification of dermal lipids by the amine functionality. | Wear nitrile gloves and lab coat (P280). |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | Rapid pH alteration in the aqueous tear film causing corneal stress. | Wear tight-fitting safety goggles (P280). |

| H335 | May cause respiratory irritation | STOT SE 3 | Fine particulate size of the crystalline salt interacting with mucosal membranes. | Handle inside a certified fume hood (P271). |

Emergency Response Workflow

The following logic tree dictates the immediate response protocols for accidental exposure.

Fig 1: Emergency response and GHS hazard mitigation workflow for exposure incidents.

Application in Drug Discovery: Synthetic Workflow

In a typical drug discovery campaign, this compound is utilized to build extended molecular architectures. The standard workflow involves functionalizing the primary amine, followed by the strategic removal of the PMB group to expose the secondary piperidine amine for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling or SNAr reactions) .

Fig 2: Drug discovery synthetic workflow utilizing the PMB-piperidine building block.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure synthetic integrity and safety.

Protocol A: Amide Coupling at the C4-Position

Causality Note: HATU is selected as the coupling reagent to drive the reaction to completion rapidly. Because the starting material is a dihydrochloride salt, an excess of DIPEA (4.0 equivalents) is strictly required: 2.0 eq to neutralize the HCl salts, 1.0 eq to neutralize the acid generated by HATU, and 1.0 eq to maintain a basic reaction environment.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Add HATU (1.2 eq) followed by DIPEA (4.0 eq). Stir the mixture at room temperature for 15 minutes to form the active ester.

-

Coupling: Add this compound dihydrochloride (1.0 eq) in a single portion.

-

Reaction: Stir at room temperature for 2 hours.

-

Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Success is indicated by the complete disappearance of the m/z 221 [M+H]⁺ peak (free base starting material) and the appearance of the target mass.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidative PMB Deprotection

Causality Note: The electron-rich nature of the PMB group allows for selective oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). DDQ initiates a single-electron transfer (SET) from the aromatic ring, forming a benzylic carbocation. Water attacks this intermediate, forming a hemiacetal that collapses to release 4-methoxybenzaldehyde and the desired secondary amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the N-acylated intermediate from Protocol A (1.0 eq) in a mixture of DCM and H₂O (18:1 ratio, 0.1 M). The water is mechanistically essential for the hydrolysis of the benzylic carbocation.

-

Oxidation: Cool the mixture to 0°C. Add DDQ (1.5 eq) portion-wise to control the mild exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown.

-

Validation Checkpoint: Analyze via LC-MS. Success is confirmed by a mass shift of -120 Da (loss of the PMB group). A distinct UV peak at 254 nm corresponding to 4-methoxybenzaldehyde will also be visible.

-

Workup: Filter the reaction mixture through a pad of Celite to remove precipitated DDQ byproducts. Wash the filtrate with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography.

References

Technical Guide: Pharmacophore Features of 4-Methoxybenzyl Piperidine Derivatives

The following technical guide details the pharmacophore features, structural activity relationships (SAR), and experimental characterization of 4-methoxybenzyl piperidine derivatives . This scaffold is classified as a "privileged structure" in medicinal chemistry due to its ability to modulate critical Central Nervous System (CNS) targets, specifically NMDA receptors (NR2B subtype) , Acetylcholinesterase (AChE) , and Sigma receptors .

Structural Anatomy & Scaffold Classification

The term "4-methoxybenzyl piperidine" refers to two distinct structural isomers based on the connectivity of the benzyl group to the piperidine ring. This distinction dictates the biological target profile.

The Two Primary Isomers

-

C4-Linked (4-substituted): The benzyl group is attached to the C4 carbon of the piperidine.

-

Primary Target:NR2B-selective NMDA Antagonists (Ifenprodil-like).

-

Pharmacophore Logic: The piperidine acts as a rigid spacer, positioning the aromatic tail into a hydrophobic pocket at the NR1/NR2B interface.

-

-

N1-Linked (N-substituted): The benzyl group is attached to the piperidine nitrogen.

-

Primary Target:Acetylcholinesterase (AChE) Inhibitors (Donepezil-like).

-

Pharmacophore Logic: The protonated nitrogen binds to the anionic site, while the benzyl group interacts with the Peripheral Anionic Site (PAS) via

-

-

The Role of the 4-Methoxy Group

The methoxy (-OCH

-

Hydrogen Bond Acceptor (HBA): The oxygen atom can accept hydrogen bonds from backbone amides or specific residues (e.g., Glutamine/Histidine).

-

Electronic Donor: It enriches the electron density of the benzene ring, strengthening cation-

interactions with quaternary ammonium groups or cationic protein residues. -

Metabolic Handle: It is a site for O-demethylation (CYP450 mediated), often leading to active phenolic metabolites (e.g., 4-hydroxybenzyl derivatives).

Pharmacophore Mapping by Target

Target A: NR2B-Selective NMDA Antagonists

Context: The NR2B subunit of the NMDA receptor contains a unique allosteric binding site at the interface with the NR1 subunit (the Ifenprodil binding site).

Pharmacophore Features:

-

Positive Ionizable Center: The piperidine nitrogen (protonated at pH 7.4) forms a salt bridge with acidic residues (typically Glu236 in NR2B).

-

Hydrophobic "Tail": The 4-methoxybenzyl group occupies a hydrophobic pocket. The 4-methoxy group specifically improves selectivity over NR2A by clashing with sterically restricted regions in non-target subunits or forming specific H-bonds with Gln110 .

-

Distance Constraint: A specific distance of ~6-7 Å is required between the basic nitrogen and the centroid of the aromatic ring.

Target B: Acetylcholinesterase (AChE) Inhibitors

Context: AChE has a deep gorge structure with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the rim.[1]

Pharmacophore Features:

-

Cation-

Interaction: The protonated piperidine nitrogen binds to Trp86 (in the CAS) or Trp286 (in the PAS), depending on the specific derivative's orientation. -

-

-

Methoxy Orientation: In Donepezil-like analogs, methoxy groups often orient toward solvent or interact with Tyr337 , stabilizing the binding conformation.

Visualization of Pharmacophore Logic[2]

The following diagram illustrates the structural divergence and pharmacophore mapping for the two primary isomers.

Caption: Structural divergence of the 4-methoxybenzyl piperidine scaffold determining selectivity between NMDA (NR2B) and Acetylcholinesterase (AChE) targets.

Experimental Protocols (Self-Validating Systems)

To validate the pharmacophore features described above, the following experimental workflows are standard. These protocols are designed to be self-validating by including specific positive and negative controls.

Protocol A: Ellman’s Assay for AChE Inhibition

Purpose: To quantify the affinity of N-linked derivatives for AChE.

Reagents:

-

Enzyme: Recombinant human AChE (hAChE).[1]

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Control: Donepezil (IC50 ~ 5-10 nM).

Workflow:

-

Preparation: Dissolve test compounds in DMSO (Final concentration <1%). Prepare serial dilutions (100 µM to 0.1 nM).

-

Incubation: Mix 20 µL enzyme solution + 20 µL test compound in 150 µL phosphate buffer (pH 8.0). Incubate at 25°C for 20 mins.

-

Validation Check: Include a "No Enzyme" blank to rule out non-enzymatic hydrolysis of ATCh.

-

-

Reaction Trigger: Add 10 µL of DTNB/ATCh mixture.

-

Detection: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Analysis: Calculate % Inhibition =

. Plot Log[Concentration] vs. % Inhibition to determine IC50.

Protocol B: Radioligand Binding for NR2B Affinity

Purpose: To confirm the binding of C4-linked derivatives to the Ifenprodil site.

Reagents:

-

Tissue: Rat forebrain membranes (rich in NR2B).

-

Radioligand: [³H]-Ifenprodil.

-

Non-specific blocker: 10 µM Spermine (to block low-affinity sites) or non-labeled Ifenprodil.

Workflow:

-

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g.

-

Binding: Incubate membranes (200 µg protein) with 5 nM [³H]-Ifenprodil and varying concentrations of the 4-methoxybenzyl derivative.

-

Equilibrium: Incubate for 2 hours at 4°C (equilibrium is slow for this site).

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

-

Counting: Liquid scintillation counting.

-

Validation: Specific binding must be >70% of total binding. Displacement curves should fit a one-site competition model (

calculation using Cheng-Prusoff equation).

Computational Workflow: Generating the Pharmacophore

Modern drug discovery utilizes in silico methods to refine this scaffold. Below is a validated workflow for generating a 3D pharmacophore model.

Caption: Ligand-based pharmacophore generation workflow used to identify key spatial features of 4-methoxybenzyl piperidine derivatives.

Step-by-Step Computational Logic

-

Conformational Search: The flexible linker allows the molecule to adopt "extended" (anti) or "folded" (gauche) states.

-

Guidance: For NR2B, the bioactive conformation is often extended . For AChE, it can be folded (U-shape) to fit the gorge.

-

-

Alignment: Align molecules based on the piperidine nitrogen (cationic point) and the centroid of the benzene ring.

-

Feature Definition:

-

F1 (Donor/Cation): Piperidine NH+.

-

F2 (Ring): Benzyl aromatic centroid.

-

F3 (Acceptor): Methoxy oxygen vector.

-

-

Validation: Screen a database of "decoys" (inactive but structurally similar compounds). A valid model must enrich actives in the top 1% of the ranked list.

Summary of Key SAR Trends

| Feature | Modification | Effect on Activity (NR2B) | Effect on Activity (AChE) |

| Linker Length | 0 carbons (Direct bond) | Loss of activity | Loss of activity |

| Linker Length | 1 carbon (Methylene) | Optimal (Ifenprodil-like) | Optimal (Donepezil-like) |

| 4-Methoxy | Removal (-H) | Reduced affinity (10-fold) | Reduced affinity |

| 4-Methoxy | Replacement with -OH | Increased affinity (H-bond donor) | Mixed (often improved) |

| Piperidine N | Quaternization (N-Me) | Loss of activity (Steric clash) | Retained/Improved (Perm. Cation) |

References

-

Synthesis and structure-activity relationships of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health (PMC). [Link][2]

-

NR2B selective NMDA antagonists: the evolution of the ifenprodil-type pharmacophore. Current Topics in Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry. [Link][3]

-

Structural investigations by in silico modeling for designing NR2B subunit selective NMDA receptor antagonists. RSC Advances. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de... - ChEMBL [ebi.ac.uk]

Methodological & Application

Reductive Amination Protocol for the Synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine

Executive Summary & Strategic Overview

1-(4-Methoxybenzyl)piperidin-4-amine is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors. The molecule features a primary amine at the C4 position and a 4-methoxybenzyl (PMB) protected secondary amine at the N1 position.

Synthesizing primary amines via the reductive amination of ketones is notoriously challenging due to the high nucleophilicity of the resulting primary amine, which often reacts with unconsumed ketone to form unwanted secondary amine (bis-piperidine) dimers. As an application scientist, selecting the correct reductive amination strategy is paramount to ensuring high yield, chemoselectivity, and scalability. This guide evaluates the mechanistic rationale behind two distinct synthetic routes and provides field-proven, self-validating protocols for both.

Mechanistic Rationale & Route Causality

When designing the synthesis of this compound, chemists must choose between forming the C4-primary amine or the N1-PMB bond.

Route A: Direct Amination (The Borch Method)

This route involves the direct reductive amination of 1-(4-Methoxybenzyl)piperidin-4-one with an ammonia equivalent. We utilize ammonium acetate (

-

Causality for Reagent Choice:

is stable down to pH ~3. This is critical because iminium formation requires mildly acidic conditions (pH 5–6). A massive excess of

Route B: N-Alkylation & Deprotection (The STAB Method)

This route involves reacting tert-butyl piperidin-4-ylcarbamate (Boc-protected amine) with 4-methoxybenzaldehyde, followed by reduction with sodium triacetoxyborohydride (

-

Causality for Reagent Choice:

(STAB) is milder than -

Contraindication Warning: Catalytic hydrogenation (

, Pd/C) is strictly avoided in both routes, as palladium-catalyzed hydrogenolysis is a standard method for cleaving PMB groups [3].

Mechanistic pathway of the Borch reductive amination forming a primary amine.

Quantitative Data: Reducing Agent Selection

Summarizing the kinetic and safety profiles of standard hydride donors ensures the correct reagent is matched to the substrate.

Table 1: Comparison of Hydride Reducing Agents for Reductive Amination

| Reducing Agent | Optimal pH | Toxicity / Safety Profile | Chemoselectivity | Application for 1-PMB-piperidin-4-amine |

| 5.0 – 7.0 | High (Generates HCN gas at pH < 4) | Good (Reduces iminium selectively) | Direct amination of ketone with | |

| 4.0 – 5.0 | Low (Safer, non-toxic byproducts) | Excellent (Tolerates reducible groups) | N-alkylation of Boc-amine with p-anisaldehyde | |

| 7.0 – 9.0 | Low | Poor (Reduces ketones/aldehydes rapidly) | Stepwise indirect amination (pre-formed imine) | |

| Neutral | Flammable ( | Good (Reduces imines cleanly) | Contraindicated (Cleaves the PMB group) |

Experimental Protocols

Protocol A: Direct Borch Reductive Amination (Atom Economical)

Use this protocol if starting from 1-(4-Methoxybenzyl)piperidin-4-one.

Materials:

-

1-(4-Methoxybenzyl)piperidin-4-one: 10.0 mmol (2.19 g)

-

Ammonium acetate (

): 100.0 mmol (7.71 g, 10.0 eq) -

Sodium cyanoborohydride (

): 15.0 mmol (0.94 g, 1.5 eq) -

Anhydrous Methanol: 50 mL

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried 250 mL round-bottom flask, dissolve 1-(4-Methoxybenzyl)piperidin-4-one in 50 mL of anhydrous methanol. Add ammonium acetate. Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

portion-wise over 10 minutes. -

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

-

Quench & Workup (Fume Hood Required): Carefully quench the reaction by adding 20 mL of 1M NaOH. Causality: Maintaining a basic pH prevents the unreacted cyanoborohydride from decomposing into lethal hydrogen cyanide (HCN) gas.

-

Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Validation Checkpoint: Analyze the crude product via TLC (Eluent: 10% MeOH in DCM with 1%

). The product spot should stain intensely purple/red with Ninhydrin (confirming the primary amine) and show UV activity at 254 nm (confirming the PMB group).

Protocol B: STAB-Mediated N-Alkylation & Deprotection (High Purity)

Use this protocol to completely avoid secondary amine dimer impurities.

Step-by-step workflow for STAB-mediated reductive amination and deprotection.

Materials:

-

tert-Butyl piperidin-4-ylcarbamate: 10.0 mmol (2.00 g)

-

4-Methoxybenzaldehyde: 10.5 mmol (1.43 g, 1.05 eq)

-

Sodium triacetoxyborohydride (

): 15.0 mmol (3.18 g, 1.5 eq) -

1,2-Dichloroethane (DCE): 40 mL

-

4M HCl in Dioxane: 20 mL

Step-by-Step Methodology:

-

Imine Pre-equilibration: Dissolve tert-Butyl piperidin-4-ylcarbamate and 4-Methoxybenzaldehyde in 40 mL of DCE. Stir at room temperature for 30 minutes. Causality: DCE is the superior solvent for STAB reactions as it provides optimal solubility and stabilizes the transition state [2].

-

Reduction: Add

in a single portion. Stir the milky suspension at room temperature for 12–16 hours. -

Validation Checkpoint 1: LCMS analysis should show complete consumption of the Boc-amine (m/z 201) and the appearance of the protected intermediate (m/z 321[M+H]+).

-

Quench: Quench the reaction with 30 mL of saturated aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (2 x 30 mL), dry over -

Deprotection: Dissolve the crude intermediate in 10 mL of DCM. Slowly add 20 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

-

Isolation: A white precipitate will form. Filter the solid, wash thoroughly with cold diethyl ether (

) to remove cleaved tert-butyl artifacts and unreacted aldehyde traces. Dry under high vacuum to yield this compound dihydrochloride. -

Validation Checkpoint 2: The final product should be highly water-soluble. LCMS must show a clean peak at m/z 221 [M+H]+.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.[Link]

Application Note: Scalable Synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine Dihydrochloride

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride , a critical intermediate in the development of peptidomimetics and GPCR ligands (specifically CCR5 and CXCR4 antagonists).

While direct alkylation of 4-aminopiperidine is possible, it frequently results in poly-alkylation impurities. This guide utilizes a Reductive Amination strategy followed by Acidolytic Deprotection . This route guarantees regioselectivity, minimizes chromatographic purification, and delivers the target as a stable, crystalline dihydrochloride salt.

Chemical Strategy & Retrosynthesis

The synthesis is designed around two key transformations:

-

Regioselective Reductive Amination: Coupling 4-methoxybenzaldehyde with tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) using Sodium Triacetoxyborohydride (STAB). STAB is selected over NaCNBH₃ for its lower toxicity and superior chemoselectivity, as it reduces the in situ iminium ion faster than the aldehyde.

-

Boc-Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl group using anhydrous HCl in 1,4-dioxane. This method precipitates the product directly, avoiding aqueous workup and lyophilization.

Reaction Scheme

Figure 1: Two-step synthetic pathway utilizing reductive amination and acid-mediated deprotection.

Experimental Protocols

Protocol A: Reductive Amination (Formation of Intermediate)

Objective: Synthesize tert-butyl (1-(4-methoxybenzyl)piperidin-4-yl)carbamate.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| N-Boc-4-aminopiperidine | 200.28 | 1.0 | 10.0 g | Nucleophile |

| 4-Methoxybenzaldehyde | 136.15 | 1.05 | 7.14 g | Electrophile |

| STAB (NaBH(OAc)₃) | 211.94 | 1.5 | 15.9 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 3.0 g | Catalyst |

| DCE (1,2-Dichloroethane) | - | - | 200 mL | Solvent |

Step-by-Step Procedure:

-

Reactor Charge: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add N-Boc-4-aminopiperidine (10.0 g) and DCE (150 mL). Stir until fully dissolved.

-

Aldehyde Addition: Add 4-Methoxybenzaldehyde (7.14 g).

-

Catalysis: Add Acetic Acid (3.0 g). Critical: Stir for 30 minutes at Room Temperature (RT) to allow the imine/iminium equilibrium to establish. The solution may turn slightly yellow.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (15.9 g) portion-wise over 15 minutes. Caution: Mild gas evolution (H₂) may occur.

-

Reaction: Remove the ice bath and warm to RT. Stir for 12–16 hours.[1]

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The aldehyde spot should disappear.

-

-

Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (100 mL) to quench unreacted borohydride. Stir vigorously for 20 minutes until bubbling ceases.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Drying: Combine organic layers, wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure to yield the crude intermediate as a viscous oil or off-white solid.

-

Note: If purity is <95% by LCMS, recrystallize from Hexane/EtOAc. Otherwise, proceed directly to Protocol B.

-

Protocol B: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the dihydrochloride salt.

Reagents

| Reagent | Equiv. | Conditions |

| Crude Intermediate | 1.0 | Dissolved in minimal Dioxane or MeOH |

| 4M HCl in Dioxane | 5.0 | Anhydrous, Excess |

| Diethyl Ether | - | Anti-solvent for precipitation |

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude intermediate (from Protocol A) in anhydrous 1,4-Dioxane (50 mL). If solubility is poor, add minimal Methanol (5–10 mL).

-

Acidification: Place the flask in a water bath (RT). Add 4M HCl in Dioxane (65 mL, ~5 equiv) dropwise via an addition funnel over 20 minutes.

-

Observation: A white precipitate should begin to form within 30 minutes.

-

-

Reaction: Stir at RT for 4 hours.

-

Checkpoint: TLC (stained with Ninhydrin) should show the disappearance of the Boc-protected spot and the appearance of a baseline spot (free amine).

-

-

Precipitation: Dilute the slurry with Diethyl Ether (200 mL) to maximize precipitation of the salt. Stir for 30 minutes.

-

Filtration: Filter the solid using a Buchner funnel under inert atmosphere (nitrogen blanket) if possible, as the salt can be hygroscopic.

-

Washing: Wash the filter cake with Diethyl Ether (3 x 50 mL) to remove excess HCl and organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Purification Workflow

Figure 2: Workup and isolation workflow for the dihydrochloride salt.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, H₂O/MeCN + 0.1% TFA) |

| Identity | Consistent with structure | ¹H NMR (D₂O or DMSO-d₆) |

| Counter-ion | 22–25% Chloride content | Argentometric Titration |

Diagnostic ¹H NMR Signals (DMSO-d₆):

-

δ 10.5–11.0 ppm: Broad singlets (Ammonium protons, R-NH₃⁺).

-

δ 7.4–7.0 ppm: Aromatic protons (4H, AA'BB' system of PMB group).

-

δ 4.1–4.2 ppm: Benzylic methylene (Ar-CH ₂-N).

-

δ 3.75 ppm: Methoxy group singlet (-OCH ₃).

-

δ 3.0–3.4 ppm: Piperidine ring protons (adjacent to nitrogen).

Troubleshooting & Safety

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete imine formation | Increase time for AcOH catalysis before adding STAB. Ensure solvents are dry. |

| Sticky Gum (Step 2) | Hygroscopic salt / Wet solvent | Triturate the gum with anhydrous Et₂O or Acetone. Sonicate to induce crystallization. |

| Incomplete Deprotection | HCl concentration too low | Use fresh 4M HCl in Dioxane. Ensure the system is closed to prevent HCl gas escape. |

Safety Hazards (GHS Standards)

-

Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas. Handle in a fume hood.

-

4M HCl in Dioxane: Corrosive and flammable. Causes severe skin burns and eye damage.[2]

-

This compound (Product): Irritant.[2] Avoid inhalation of dust.[2][3]

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Pfizer Inc. (2010). "Preparation of Piperidine Derivatives." World Intellectual Property Organization, WO2010016005. (See Examples 1 & 2 for HCl deprotection protocols).

-

BLD Pharm. (2024). "Safety Data Sheet: this compound dihydrochloride."

-

Common Organic Chemistry. (2023). "Boc Deprotection with HCl - Standard Protocols."

Sources

Application Note: Strategic Utilization of 1-(4-Methoxybenzyl)piperidin-4-amine in Peptidomimetic Scaffolding

Topic: 1-(4-Methoxybenzyl)piperidin-4-amine in Peptidomimetic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists.

Abstract & Strategic Significance

In the landscape of modern drug discovery, This compound (CAS: 80945-86-4) serves as a critical "privileged scaffold" intermediate. Unlike simple piperidines, the inclusion of the 4-methoxybenzyl (PMB) group at the

This guide details the operational protocols for utilizing this scaffold to construct conformationally constrained peptide surrogates. By leveraging the acid-lability of the PMB group—which is distinct from the hydrogenolytic requirements of benzyl (Bn) or the base-sensitivity of Fmoc—chemists can execute precise, multi-stage functionalization of the piperidine core.

Key Advantages:

-

Orthogonal Protection: PMB is stable to basic conditions (Fmoc removal) and mild acidic conditions (Boc removal), but cleavable under specific oxidative (CAN) or strong acidic (TFA/Anisole) conditions.

-

Conformational Control: The piperidine ring locks the

torsion angles, mimicking the -

Solubility Enhancement: The basic nitrogen and lipophilic PMB group improve the solubility of hydrophobic peptide sequences during intermediate synthesis.

Chemical Properties & Handling

| Property | Data | Relevance to Protocol |

| Molecular Formula | Stoichiometry calculations. | |

| Molecular Weight | 220.31 g/mol | Yield determination. |

| Physical State | Viscous oil or low-melting solid | Handling: slight warming may be required for dispensing. |

| pKa (Predicted) | ||

| Solubility | DCM, MeOH, DMSO, EtOAc | Compatible with standard peptide coupling solvents. |

| Storage | 2-8°C, Inert Atmosphere | Amine is sensitive to |

Synthetic Logic & Workflow

The utility of this scaffold lies in its ability to serve as a bifunctional linker . The synthesis typically flows from the C4-amine (functionalizing the "head") to the N1-amine (functionalizing the "tail" after PMB removal).

Visualizing the Orthogonal Strategy

The following diagram illustrates the decision matrix for protecting group manipulation when using this scaffold.

Caption: Logical workflow for orthogonal deprotection. The PMB group remains stable during standard peptide elongation cycles, allowing for late-stage modification of the piperidine nitrogen.

Experimental Protocols

Protocol A: Preparation of the Scaffold (If not purchased)

While commercially available, in-house synthesis ensures freshness and allows for derivative creation.

Reaction: Reductive Amination of 1-(4-methoxybenzyl)piperidin-4-one.

-

Reagents: 1-(4-methoxybenzyl)piperidin-4-one (1.0 equiv), Ammonium Acetate (10.0 equiv), Sodium Cyanoborohydride (1.2 equiv), Methanol (anhydrous).

-

Procedure:

-

Dissolve ketone in MeOH (0.5 M). Add

and stir at RT for 30 min to form the imine. -

Critical Step: Cool to 0°C before adding

to prevent side reactions. -

Stir at RT for 16–24 h.

-

Quench: Concentrate MeOH, suspend residue in DCM, wash with sat.

. -

Purification: The product is a primary amine. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/

90:9:1).

-

Protocol B: "Warhead" Attachment (Amide Coupling)

This step couples the 4-amine to a carboxylic acid (e.g., Fmoc-Amino Acid or Pharmacophore).

Objective: Synthesize Fmoc-Phe-NH-(1-PMB-piperidin-4-yl) without racemization.

Materials:

-

This compound (1.0 equiv)

-

Fmoc-Phe-OH (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

DMF (anhydrous)[1]

Step-by-Step:

-

Activation: In a dry vial, dissolve Fmoc-Phe-OH and HATU in DMF (0.2 M). Add DIPEA immediately. Stir for 2 minutes. Color change to yellow is typical.

-

Coupling: Add the piperidine amine solution (in minimal DMF) dropwise to the activated acid.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass =

). -

Work-up: Dilute with EtOAc. Wash sequence: 5%

(x3, removes DMF), sat. -

Validation:

NMR should show the diagnostic PMB peaks (

Protocol C: PMB Deprotection (The "Release")

Removing the PMB group to free the piperidine nitrogen for further functionalization. This is the most technically challenging step due to the stability of the N-benzyl bond.

Method 1: Oxidative Cleavage (CAN - Ceric Ammonium Nitrate)

Best for: Substrates sensitive to strong acids. Incompatible with easily oxidizable groups (Cys, Met).

-

Dissolution: Dissolve the PMB-protected intermediate in Acetonitrile:Water (4:1) .

-

Reagent Prep: Dissolve CAN (3.0–4.0 equiv) in water.

-

Addition: Add CAN solution dropwise at 0°C. The solution will turn orange/red.

-

Monitoring: Stir at 0°C -> RT for 2–6 hours. TLC/LCMS will show the disappearance of the PMB mass (-120 Da) and appearance of the free amine.

-

Quench: Dilute with EtOAc, wash with sat.

and

Method 2: Acidic Cleavage (TFA/Anisole)

Best for: Peptidomimetics lacking acid-sensitive protecting groups (like Trt/Boc).

-

Cocktail Prep: Prepare pure TFA with 5% Anisole (scavenger). Note: Anisole is critical to prevent the PMB cation from re-alkylating the ring.

-

Reaction: Dissolve substrate in the cocktail. Heat to 60°C in a sealed pressure vial for 2–12 hours. Room temperature TFA is often insufficient for N-PMB removal on piperidines.

-

Work-up: Evaporate TFA under

stream. Precipitate with cold diethyl ether.

Case Study: Synthesis of a Constrained CCR5 Antagonist Mimic

Context: Many GPCR antagonists utilize a 4-aminopiperidine core. This protocol mimics the synthesis of Maraviroc-class derivatives.

-

Scaffold Entry: Start with This compound .

-

Core Assembly: Couple with 4,4-difluorocyclohexanecarboxylic acid (HATU protocol above).

-

Result: Amide bond formed at C4. N1 is still protected.

-

-

Deprotection: Remove PMB using Method 1 (CAN) to avoid defluorination or side reactions.

-

Result: Free secondary amine at N1.

-

-

Library Generation: React the free N1 with a library of sulfonyl chlorides or alkyl halides to generate diversity at the "tail" region.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Coupling | Steric hindrance at C4 amine. | Switch to stronger coupling reagents (COMU/Oxyma) or microwave heating (50°C, 10 min). |

| Incomplete PMB Removal | N-PMB is more stable than O-PMB. | Increase CAN equivalents to 5.0 or switch to Hydrogenation ( |

| Racemization of AA | Base-catalyzed proton abstraction. | Use Collidine instead of DIPEA; keep reaction time < 4 hours. |

| "Sticky" Product | Cerium salts remaining after CAN. | Wash aqueous phase with EDTA solution to chelate Cerium. |

References

-

Vertex Pharmaceuticals. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." ACS Infectious Diseases, 2015.

-

University of Bari. "Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3." European Journal of Medicinal Chemistry, 2022.

-

BenchChem. "Application Notes and Protocols for Piperidine-Mediated Reactions." BenchChem Technical Support, 2025.[2]

-

MDPI. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 2021.[3][4]

-

Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides (N-PMB Protocols)." Org.[5][6][7][8][9] Synth., 2002.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents [mdpi.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Process Scale-Up and Synthesis Optimization for 1-(4-Methoxybenzyl)piperidin-4-amine

Introduction & Strategic Overview

1-(4-Methoxybenzyl)piperidin-4-amine (also known as 1-(p-methoxybenzyl)piperidin-4-amine) is a highly versatile building block in pharmaceutical research, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and CNS-active therapeutics. The 4-methoxybenzyl (PMB) moiety serves as a robust, electron-rich protecting group for the piperidine nitrogen. It is stable under a wide range of basic and mildly acidic conditions, yet can be selectively cleaved orthogonally to other protecting groups (e.g., Boc, Cbz) using strong acids at elevated temperatures or oxidative conditions (e.g., DDQ).

This application note details two highly scalable, chromatography-free synthetic routes designed for multi-kilogram production, focusing on safety, causality of reagent selection, and self-validating purification methods.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 78471-35-9[1] |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| Appearance | Pale yellow to colorless viscous liquid (Free base) |

| Stable Salt Forms | Dihydrochloride (CAS: 57645-54-2)[2], Hydrochloride[3] |

Synthetic Strategies & Causality (E-E-A-T)

When transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), route selection is dictated by safety, cost, and environmental impact.

Route A: Reductive Amination The direct reductive amination of 1-(4-methoxybenzyl)piperidin-4-one[4] is a highly atom-economical approach. On a discovery scale, this is typically performed using sodium cyanoborohydride (NaBH3CN). However, for scale-up, NaBH3CN is strictly avoided due to the generation of highly toxic hydrogen cyanide (HCN) gas and challenging aqueous waste streams. Instead, we utilize Titanium(IV) isopropoxide [Ti(O-iPr)4] to drive imine formation in methanolic ammonia, followed by reduction with the safer, more cost-effective sodium borohydride (NaBH4). Causality: The Ti(O-iPr)4 acts as both a Lewis acid and a water scavenger, ensuring complete conversion to the imine before reduction, thereby minimizing the formation of the secondary alcohol byproduct.

Route B: N-Alkylation and Deprotection This route relies on the alkylation of commercially available 4-(Boc-amino)piperidine with 4-methoxybenzyl chloride (PMB-Cl), followed by Boc deprotection. This pathway completely avoids transition metals and complex reduction workups. The alkylation proceeds smoothly via an SN2 mechanism in refluxing acetonitrile with potassium carbonate (K2CO3) as a mild base. The subsequent Boc deprotection utilizes Trifluoroacetic acid (TFA) in dichloromethane (DCM)[5]. Causality: TFA/DCM is chosen over neat TFA at elevated temperatures to ensure complete cleavage of the Boc group while preventing premature cleavage of the PMB group, which requires significantly harsher acidic conditions.

Workflow Visualization

Fig 1. Divergent scale-up synthetic pathways for this compound.

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Route A)

Step 1: Imine Formation

-

Charge a jacketed reactor with 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq)[4] and 7N ammonia in methanol (5.0 eq).

-

Add Ti(O-iPr)4 (1.2 eq) dropwise at 20-25°C. Stir the mixture for 8 hours to ensure complete imine formation.

Step 2: Reduction 3. Cool the reactor to 0°C. 4. Add NaBH4 (1.5 eq) in small portions over 2 hours, maintaining the internal temperature below 10°C to control hydrogen gas evolution and reaction exotherm. 5. Stir for an additional 4 hours at room temperature.

Step 3: Workup and Isolation 6. Quench the reaction by slowly adding water (3 vol). Self-Validating Step: This hydrolyzes the titanium complex, precipitating insoluble, white titanium dioxide (TiO2). 7. Filter the resulting slurry through a pad of Celite to remove TiO2. Wash the filter cake thoroughly with ethyl acetate. 8. Extract the aqueous filtrate with ethyl acetate, dry over Na2SO4, and concentrate in vacuo to yield the product as a viscous oil.

Protocol B: Alkylation and Acidic Deprotection (Route B)

Step 1: Alkylation

-

Suspend K2CO3 (2.0 eq) in acetonitrile (10 vol) in a reactor equipped with a reflux condenser.

-